Trioxane

Trioxanes are a class of cyclic organic compounds characterized by the presence of three oxygen atoms in a ring structure. These molecules exhibit diverse structural variations, with common examples including 1,4-dioxane and tetrahydrofuran (THF). Trioxanes find applications across various industries due to their unique properties. In the pharmaceutical sector, they serve as solvents for poorly soluble drugs, enhancing bioavailability and facilitating formulation processes. Additionally, trioxanes are utilized in the synthesis of other organic compounds, where their hydrophilic-hydrophobic balance makes them valuable reagents. Their ability to dissolve a wide range of substances and their low toxicity profile contribute to their widespread use in laboratory settings as well as industrial manufacturing.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

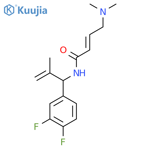

|

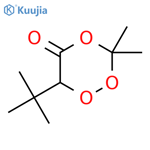

1,2,4-Trioxan-5-one, 6-(1,1-dimethylethyl)-3,3-dimethyl- | 88919-75-9 | C9H16O4 |

|

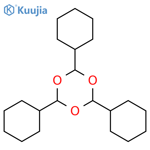

2,4,6-Tricyclohexyl-1,3,5-trioxane | 6556-71-4 | C21H36O3 |

|

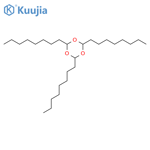

Trimer-Nonanal | 50876-89-6 | C27H54O3 |

|

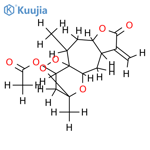

2-acetoxy-4,5-epoxyxanthanolide-1,4-endoperoxide | 130395-55-0 | C17H22O7 |

Verwandte Literatur

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

Empfohlene Lieferanten

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

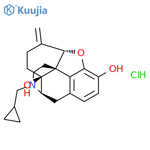

Nalmefene hydrochloride Cas No: 58895-64-0

Nalmefene hydrochloride Cas No: 58895-64-0 -

-